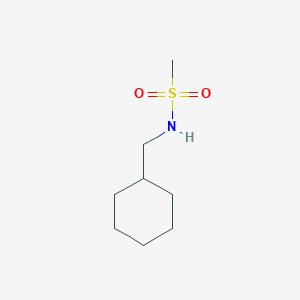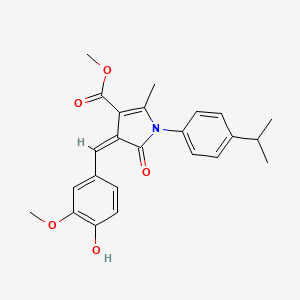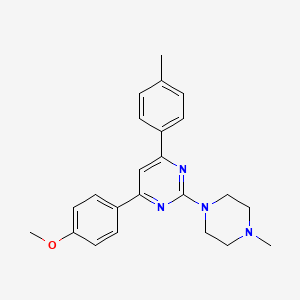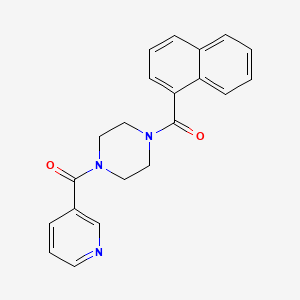![molecular formula C20H24N2O4S B4617145 4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)
4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide
Descripción general
Descripción
Benzenesulfonamide derivatives are a class of compounds known for a wide range of biological activities and applications in chemical synthesis. They serve as key intermediates in the production of dyes, herbicides, and pharmaceuticals. The specific compound , due to its complex structure involving a 4-azatricyclo[5.2.1.02,6]decane core and a benzenesulfonamide moiety, suggests it could have interesting chemical and physical properties worthy of detailed investigation.
Synthesis Analysis
Synthesis of complex benzenesulfonamide derivatives typically involves multi-step organic reactions, including amide bond formation, cycloaddition, and functional group transformations. For instance, the synthesis of similar compounds has been reported through reactions involving sulfonamide linkage to aromatic or heterocyclic rings, often employing coupling reactions facilitated by catalysts such as copper or palladium complexes (Coste, Couty, & Evano, 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by X-ray crystallography, revealing insights into crystal packing, hydrogen bonding, and molecular conformation. Studies on related compounds demonstrate a range of interactions that contribute to the stabilization of the crystal structure, including π-π stacking and hydrogen bonding, which are critical for understanding the compound's reactivity and binding properties (Al-Hourani et al., 2015).
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Research on crystal structures of condensation products involving benzenesulfonamide derivatives has revealed detailed insights into their molecular configurations, hydrogen bonding networks, and π-π-stacking interactions. These findings contribute significantly to understanding the structural basis of their reactivity and potential applications in materials science and drug design (Chumakov et al., 2006).
Materials Science
Benzenesulfonamide compounds have been used in the development of UV protective and antimicrobial finishes for cotton fabrics. The incorporation of these compounds into textile treatments demonstrates their utility in enhancing material properties, such as dyeability and protection against microbial growth and UV radiation (Mohamed et al., 2020).
Pharmacology
Several studies have synthesized and characterized benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. These compounds have been evaluated in various models, showing promising results that could lead to the development of new therapeutic agents (Küçükgüzel et al., 2013).
Organic Synthesis
Benzenesulfonamide derivatives have been explored as intermediates in organic synthesis, including the development of new methods for preparative organic chemistry. These applications highlight their versatility as building blocks in the synthesis of complex molecules (Familoni, 2002).
Anticancer Research
Research into benzenesulfonamide-bearing imidazole derivatives has identified compounds with significant cytotoxicity against human triple-negative breast cancer and malignant melanoma cell lines. These studies underscore the potential of benzenesulfonamide derivatives in anticancer drug development, demonstrating their ability to reduce cell colony formation and inhibit spheroid growth in cancer models (Balandis et al., 2021).
Propiedades
IUPAC Name |
4-[2-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decan-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11(2)16-14-7-8-15(16)18-17(14)19(23)22(20(18)24)10-9-12-3-5-13(6-4-12)27(21,25)26/h3-6,14-15,17-18H,7-10H2,1-2H3,(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHLXGBRQCSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C3C2C(=O)N(C3=O)CCC4=CC=C(C=C4)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4617072.png)
![N~2~-(3-acetylphenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617078.png)

![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)

![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)
![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)
![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)